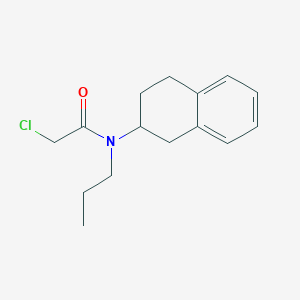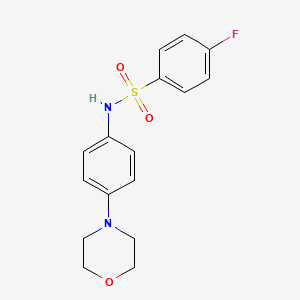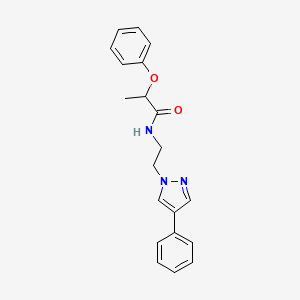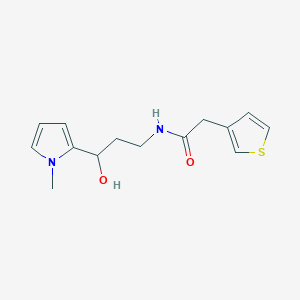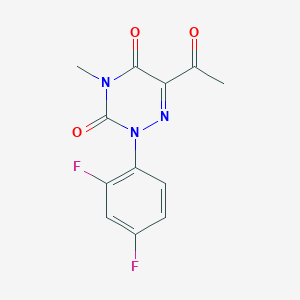
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a small molecule that has been studied for its potential applications in many scientific fields. It belongs to a class of compounds known as triazines, which are aromatic heterocycles with three nitrogen atoms. The molecule has been studied for its ability to act as a catalyst in organic synthesis, for its potential as a drug, and for its use as a fluorescent dye.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of compounds structurally related to 6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione involves various chemical transformations and methodologies. For example, the study by Ahmed, Lofthouse, and Shaw (1976) highlights the synthesis of dihydro-1,3-oxazine derivatives and related substituted uracils, providing a basis for the synthesis of similar triazine compounds (Ahmed, Lofthouse, & Shaw, 1976). Similarly, Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, expanding the chemical versatility of these compounds (Singh, Aggarwal, & Kumar, 1992).
Potential Antimicrobial and Antitumor Applications
Research by Abd El-Moneim, Hasanen, El‐Deen, and Abd El-Fattah (2015) on the synthesis of fused 1,2,4-triazines demonstrates potential antimicrobial and antitumor properties, suggesting that derivatives of triazine compounds could have significant applications in developing new therapeutic agents (Abd El-Moneim et al., 2015).
Material Science Applications
The novel polymer modified with 6-methyl-1,3,5-triazine-2,4-dione moieties discussed by Sun, Chen, and Worley (1996) showcases an application in biocidal materials, particularly against Staphylococcus aureus in water-filter applications. This demonstrates the compound's utility beyond pharmaceuticals, extending into material science and engineering (Sun, Chen, & Worley, 1996).
Properties
IUPAC Name |
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-3-7(13)5-8(9)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSZYLKBQMPHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
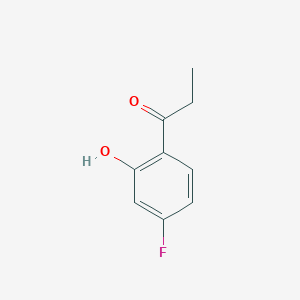

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2755172.png)
![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)
